molecular formula C20H15F2N3 B12567147 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- CAS No. 199594-74-6

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-

Cat. No.: B12567147
CAS No.: 199594-74-6
M. Wt: 335.3 g/mol
InChI Key: DHLYGJHIIZQQKU-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. Subsequent functionalization steps introduce the difluorophenyl, methyl, and pyridinyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 1-methyl-2-(3-pyridinyl)-: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.

    1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-:

Uniqueness

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

199594-74-6

Molecular Formula

C20H15F2N3

Molecular Weight

335.3 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-3-ylbenzimidazole

InChI

InChI=1S/C20H15F2N3/c1-13-5-2-9-18-19(13)24-20(14-6-4-10-23-11-14)25(18)12-15-16(21)7-3-8-17(15)22/h2-11H,12H2,1H3

InChI Key

DHLYGJHIIZQQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)C3=CN=CC=C3)CC4=C(C=CC=C4F)F

Origin of Product

United States

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